1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Monoamine oxidase inhibition Neurodegeneration Chemical probe

1-(4-Chlorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 932489-00-4) is a synthetic heterocyclic small molecule belonging to the pyrazolo[4,3-c]quinoline class. It features a tricyclic core with a 4-chlorophenyl substituent at position 1, a 4-methoxyphenyl group at position 3, and 7,8-dimethoxy substitution on the quinoline ring, with a molecular formula of C₂₅H₂₀ClN₃O₃ and a molecular weight of 445.9 g/mol.

Molecular Formula C25H20ClN3O3
Molecular Weight 445.9 g/mol
CAS No. 932489-00-4
Cat. No. B6512029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
CAS932489-00-4
Molecular FormulaC25H20ClN3O3
Molecular Weight445.9 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC=C(C=C5)Cl
InChIInChI=1S/C25H20ClN3O3/c1-30-18-10-4-15(5-11-18)24-20-14-27-21-13-23(32-3)22(31-2)12-19(21)25(20)29(28-24)17-8-6-16(26)7-9-17/h4-14H,1-3H3
InChIKeyIDWYTDQDJDLSHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 932489-00-4): Chemical Identity & Procurement Baseline


1-(4-Chlorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 932489-00-4) is a synthetic heterocyclic small molecule belonging to the pyrazolo[4,3-c]quinoline class [1]. It features a tricyclic core with a 4-chlorophenyl substituent at position 1, a 4-methoxyphenyl group at position 3, and 7,8-dimethoxy substitution on the quinoline ring, with a molecular formula of C₂₅H₂₀ClN₃O₃ and a molecular weight of 445.9 g/mol . Pyrazolo[4,3-c]quinolines are recognized as privileged scaffolds in medicinal chemistry, with documented activities including kinase inhibition, anti-inflammatory effects, and adenosine receptor antagonism [2]. This compound is primarily available as a research-grade chemical (≥95% purity) from specialty suppliers, positioned for early-stage drug discovery and chemical biology applications .

Why Generic Substitution Fails for 1-(4-Chlorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 932489-00-4)


Within the pyrazolo[4,3-c]quinoline family, subtle modifications to the substitution pattern can profoundly alter biological activity and target selectivity. Compounds with different substituents at positions 1, 3, and on the quinoline ring have been shown to target distinct enzymes and receptors—ranging from interleukin-1 antagonism and kinase inhibition to A₃ adenosine receptor blockade—making simple 'in-class' substitution unreliable [1]. The specific 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-7,8-dimethoxy arrangement of CAS 932489-00-4 creates a unique electronic and steric profile that differentiates it from even closely related analogs lacking one of these groups or bearing alternative substituents . Evidence from structurally similar analogs demonstrates that the presence and position of the 4-chlorophenyl, 4-methoxyphenyl, and 7,8-dimethoxy motifs are critical determinants of binding affinity, underscoring the need for compound-level evidence rather than scaffold-level assumptions [2].

Product-Specific Quantitative Evidence Guide: 1-(4-Chlorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 932489-00-4)


Selective MAO-A Inhibitory Activity vs. Structural Analogs

This compound has been evaluated for its ability to inhibit human recombinant monoamine oxidase A (MAO-A) in a biochemical assay. While the specific IC₅₀ value for CAS 932489-00-4 has not been publicly disclosed, it has been deposited in the ChEMBL database (CHEMBL4308252) alongside a defined assay protocol. In the same assay system, structurally related pyrazolo[4,3-c]quinoline derivatives lacking the 7,8-dimethoxy substitution have shown significantly reduced MAO-A inhibitory activity. The presence of the 7,8-dimethoxy motif is class-level inferred to contribute to MAO-A binding based on SAR studies of analogous scaffolds [1]. This positions CAS 932489-00-4 as a potentially privileged starting point for MAO-A-targeted probe development compared to simpler, non-methoxylated congeners .

Monoamine oxidase inhibition Neurodegeneration Chemical probe

Potential for Kinase Inhibition vs. Unsubstituted Pyrazolo[4,3-c]quinoline Core

The pyrazolo[4,3-c]quinoline scaffold has been extensively investigated as a kinase inhibitor pharmacophore. Patent literature demonstrates that specific substitution patterns, including 4-chlorophenyl and methoxyphenyl groups, directly influence inhibitory potency against tyrosine kinases such as BTK and c-Met . A structurally related compound, 1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline, exhibits potent and selective BTK inhibition, while other derivatives show activity against FLT3 and HPK1 [1]. The unique combination of 4-chlorophenyl at position 1, 4-methoxyphenyl at position 3, and the electron-rich 7,8-dimethoxy substitution on CAS 932489-00-4 creates a distinct electronic environment that is hypothesized to modulate kinase selectivity compared to unsubstituted or mono-substituted core scaffolds [2].

Kinase inhibition Cancer Signal transduction

Differentiation from 1-(4-Chlorophenyl)-7,8-dimethoxy-3-phenyl Analog (CAS 932280-61-0)

The most direct structural analog of CAS 932489-00-4 is 1-(4-chlorophenyl)-7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 932280-61-0), which differs only by the absence of a methoxy group on the 3-phenyl substituent . This single functional group difference is expected to alter hydrogen-bonding capacity, electron density distribution, and target binding kinetics. In pyrazolo[4,3-c]quinoline SAR studies, the presence of a 4-methoxyphenyl versus phenyl group has been shown to modulate both potency and selectivity profiles across multiple target classes, including adenosine receptors and inflammatory mediators [1]. The added methoxy group in CAS 932489-00-4 introduces a hydrogen bond acceptor that can engage additional residues in target binding pockets, potentially conferring activity against targets not addressable by the des-methoxy analog [1].

Structure-activity relationship Chemical probe specificity Drug discovery

Purity and Characterization: 95% HPLC Purity as a Baseline vs. Class-Level Synthesis Challenges

CAS 932489-00-4 is commercially available at ≥95% purity (HPLC), as specified by multiple vendors . The synthesis of polysubstituted pyrazolo[4,3-c]quinolines with three differentiated aromatic substituents at positions 1 and 3, combined with 7,8-dimethoxy functionality, presents considerable synthetic complexity, requiring multi-step anionic annelation or cyclization strategies [1]. For laboratories that would otherwise need to undertake a 4-6 step custom synthesis with challenging purification of regioisomers, the availability of pre-characterized, 95% pure material with confirmed identity (InChI Key: IDWYTDQDJDLSHF-UHFFFAOYSA-N, SMILES: COC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC=C(C=C5)Cl) represents a quantifiable advantage in time-to-experiment and material reproducibility compared to in-house synthesis of the same compound or structurally similar but commercially unavailable analogs.

Chemical purity Reproducibility Procurement specification

Anti-Inflammatory Potential: Class-Level NO Production Inhibition in RAW 264.7 Macrophages

Pyrazolo[4,3-c]quinoline derivatives have been systematically evaluated for anti-inflammatory activity through inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells [1]. In a study of 18 derivatives (compounds 2a–2r), the most active compounds achieved NO inhibition with potency approximately equal to that of the positive control 1400 W, a selective iNOS inhibitor [1]. While CAS 932489-00-4 was not explicitly included in this particular study, its structural features—specifically the 7,8-dimethoxy substitution on the quinoline ring and the 4-methoxyphenyl group at position 3—align with key pharmacophoric elements identified through QSAR analysis for NO inhibitory activity [1]. These features contribute to electron-rich aromatic surfaces and hydrogen-bonding capacity that may engage iNOS and COX-2 pathways [2].

Anti-inflammatory Nitric oxide inhibition Immunomodulation

Predicted Drug-Like Properties via ZINC and MolBIC Computational Profiling

Computational profiling of CAS 932489-00-4 has been performed and recorded in public cheminformatics databases including ZINC and MolBIC (Compound ID: CP0037646) [1][2]. The compound has a molecular weight of 445.9 g/mol (within Lipinski's rule of 5), an InChI Key of IDWYTDQDJDLSHF-UHFFFAOYSA-N, and a calculated logP consistent with moderate lipophilicity . MolBIC's molecular bioactivity map indicates that the compound has been associated with bioactivity annotations, though the specific target engagement values remain imprecise in public records [2]. Compared to larger, more complex pyrazolo[4,3-c]quinoline derivatives that may exceed drug-like property thresholds, this compound maintains favorable physicochemical parameters while offering the functional group diversity needed for target engagement exploration [1].

Drug-likeness ADME prediction Computational chemistry

Best Research and Industrial Application Scenarios for 1-(4-Chlorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 932489-00-4)


MAO-A Chemical Probe Development for Neurodegenerative Disease Research

Based on its deposition in the ChEMBL MAO-A inhibition assay (CHEMBL4308252), this compound is positioned for use as a starting point or reference compound in the development of selective monoamine oxidase A inhibitors [1]. The 7,8-dimethoxy substitution pattern is a recognized structural motif in MAO inhibitor design, and this compound's unique combination of substituents offers a chemical probe opportunity that is not duplicated by commercially available MAO-A standards such as clorgyline or moclobemide [1]. Researchers investigating MAO-A's role in depression, Parkinson's disease, or oxidative stress pathways may find this scaffold useful for generating novel SAR data [1].

Kinase Inhibitor Library Design and Selectivity Profiling

The pyrazolo[4,3-c]quinoline core is a validated kinase inhibitor scaffold, with distinct substitution patterns yielding selectivity for different kinase targets including BTK, FLT3, HPK1, and Chk1 [1][2]. This specific compound, with its 4-chlorophenyl (1-position), 4-methoxyphenyl (3-position), and 7,8-dimethoxy substitution, represents a unique vector in kinase chemical space that is not represented in typical commercial kinase inhibitor libraries [1]. Medicinal chemistry teams can use this compound as a diversity element in kinase screening panels, potentially uncovering novel selectivity profiles that simpler analogs cannot achieve [2].

Anti-Inflammatory SAR Expansion and iNOS/COX-2 Pathway Studies

The demonstrated anti-inflammatory activity of pyrazolo[4,3-c]quinoline derivatives through iNOS and COX-2 pathway inhibition provides a strong rationale for using this compound in inflammation research [1]. While specific activity data for CAS 932489-00-4 in RAW 264.7 macrophage assays remains to be generated, the compound's structural alignment with pharmacophoric features identified by QSAR analysis positions it as a logical candidate for head-to-head comparison with known actives like compound 2i and 2m from the published series [1]. Procurement of this compound enables researchers to explore whether the 4-chlorophenyl/4-methoxyphenyl/7,8-dimethoxy combination yields differentiated potency or selectivity versus previously characterized anti-inflammatory pyrazolo[4,3-c]quinolines [1].

Computational Drug Discovery and Virtual Screening Benchmarking

With confirmed structural identity, favorable drug-like properties, and presence in cheminformatics databases (ZINC, ChEMBL, MolBIC), this compound is well-suited as a benchmarking molecule for computational docking, molecular dynamics, and machine learning-based virtual screening studies [1][2]. Its moderate molecular weight, balanced lipophilicity, and absence of structural alerts make it an appropriate test case for algorithm validation, while its documented (if imprecise) bioactivity annotations allow for retrospective enrichment analysis [2]. Compared to using uncharacterized or hypothetical molecules for computational benchmarking, this compound provides a real-world chemical entity with verifiable physical properties and database provenance [1].

Quote Request

Request a Quote for 1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.